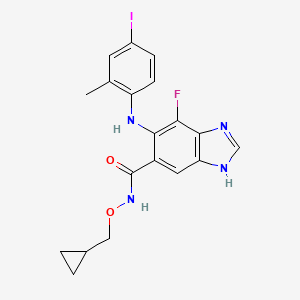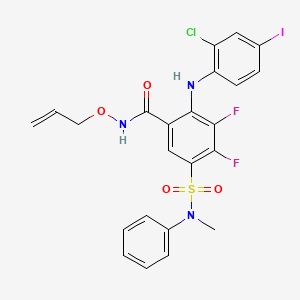
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
“2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its IUPAC name is 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . It is also known as PEG3-Tos .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The tosyl group in the compound is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can participate in various chemical reactions.Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .Applications De Recherche Scientifique
PROTAC Linker
Tos-PEG3-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The use of Tos-PEG3-alcohol as a linker in PROTACs allows for the synthesis of a wide range of PROTACs .
Drug Delivery
The PEGylation property of Tos-PEG3-alcohol can be utilized in drug delivery. PEGylation is the process of attaching PEG chains to molecules, typically drugs or proteins, to improve their solubility, stability, and safety. This can enhance the effectiveness of drugs by increasing their circulation time in the body .
Bioconjugation
Tos-PEG3-alcohol can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. The PEG part of Tos-PEG3-alcohol can provide water solubility, biocompatibility, and flexibility, making it suitable for bioconjugation applications .
Protein Research
Tos-PEG3-alcohol can be used in protein research. The PEG part of Tos-PEG3-alcohol can be used to modify proteins, a process known as PEGylation. This can help to increase the stability and solubility of proteins, reduce their immunogenicity, and improve their pharmacokinetics .
Ligand Design
Tos-PEG3-alcohol can be used in the design of ligands for target proteins. The PEG part of Tos-PEG3-alcohol can provide flexibility, which can be beneficial in the design of ligands that can bind to target proteins .
Chemical Synthesis
Tos-PEG3-alcohol can be used in chemical synthesis as a reagent or building block. Its PEG part can provide water solubility and biocompatibility, while the tosyl (tosylate) group can act as a good leaving group in nucleophilic substitution reactions .
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUCRUOTLCQWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448199 | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
CAS RN |
77544-68-4 | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)





